molecular formula C11H13ClN2O4 B585184 N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester CAS No. 50608-25-8

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester

Cat. No. B585184
Key on ui cas rn: 50608-25-8
M. Wt: 272.685
InChI Key: NFLSJYYIIHHOLS-UHFFFAOYSA-N
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Patent
US06825191B2

Procedure details

4.84 g (28.3 mmol) of 2-chloro-6-nitrotoluene was dissolved in 50 ml of benzene. 50 mg of perbenzoic acid and 6.0 g (34 mmol) of N-bromosuccinimide were added to the obtained solution, and the obtained solution was stirred at 80° C. overnight. The reaction solution was treated with ethyl acetate as the extracting solvent by an ordinary method to obtain the crude product. The crude product was dissolved in 100 ml of ethanol. 11.9 g (84.9 mmol) of glycine ethyl ester hydrochloride and 8.9 g (106 mmol) of sodium hydrogencarbonate were added to the obtained solution, and they were stirred at 80° C. for 4 hours. The insoluble matter was removed by the filtration, and the solvent was evaporated. After the extraction with ethyl acetate followed by washing with 1 N hydrochloric acid, the obtained aqueous layer was made basic with 1 N sodium hydroxide. After the extraction with ethyl acetate, the obtained organic layer was washed with saturated aqueous sodium chloride solution and then dried. The solvent was evaporated to obtain the title compound.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.9 g
Type
reactant
Reaction Step Four
Quantity
8.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].C1C(C(OO)=O)=CC=CC=1.BrN1C(=O)CCC1=O.Cl.[CH2:31]([O:33][C:34](=[O:37])[CH2:35][NH2:36])[CH3:32].C(=O)([O-])O.[Na+]>C1C=CC=CC=1.C(O)C.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH2:11][NH:36][CH2:35][C:34]([O:33][CH2:31][CH3:32])=[O:37] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OO
Name
Quantity
6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
11.9 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
8.9 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the obtained solution was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain the crude product
STIRRING
Type
STIRRING
Details
were stirred at 80° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by the filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
After the extraction with ethyl acetate
WASH
Type
WASH
Details
by washing with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
After the extraction with ethyl acetate
WASH
Type
WASH
Details
the obtained organic layer was washed with saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(CNCC(=O)OCC)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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